

Application Notes and Protocols for Studying Metabolic Flux with KM04416

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Compound of Interest

Compound Name: KM04416

Cat. No.: B15614295

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Introduction

Metabolic reprogramming is a hallmark of various diseases, including cancer, providing novel targets for therapeutic intervention.[1] One such target is the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme linking glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2] **KM04416** is a potent, cell-permeable isothiazolone derivative that acts as an inhibitor of GPD2.[3][4] Its application in research allows for the precise dissection of metabolic pathways dependent on GPD2 activity. These application notes provide a comprehensive guide for designing and executing experiments to study metabolic flux using **KM04416**, with a focus on ^{13}C -Metabolic Flux Analysis (^{13}C -MFA).

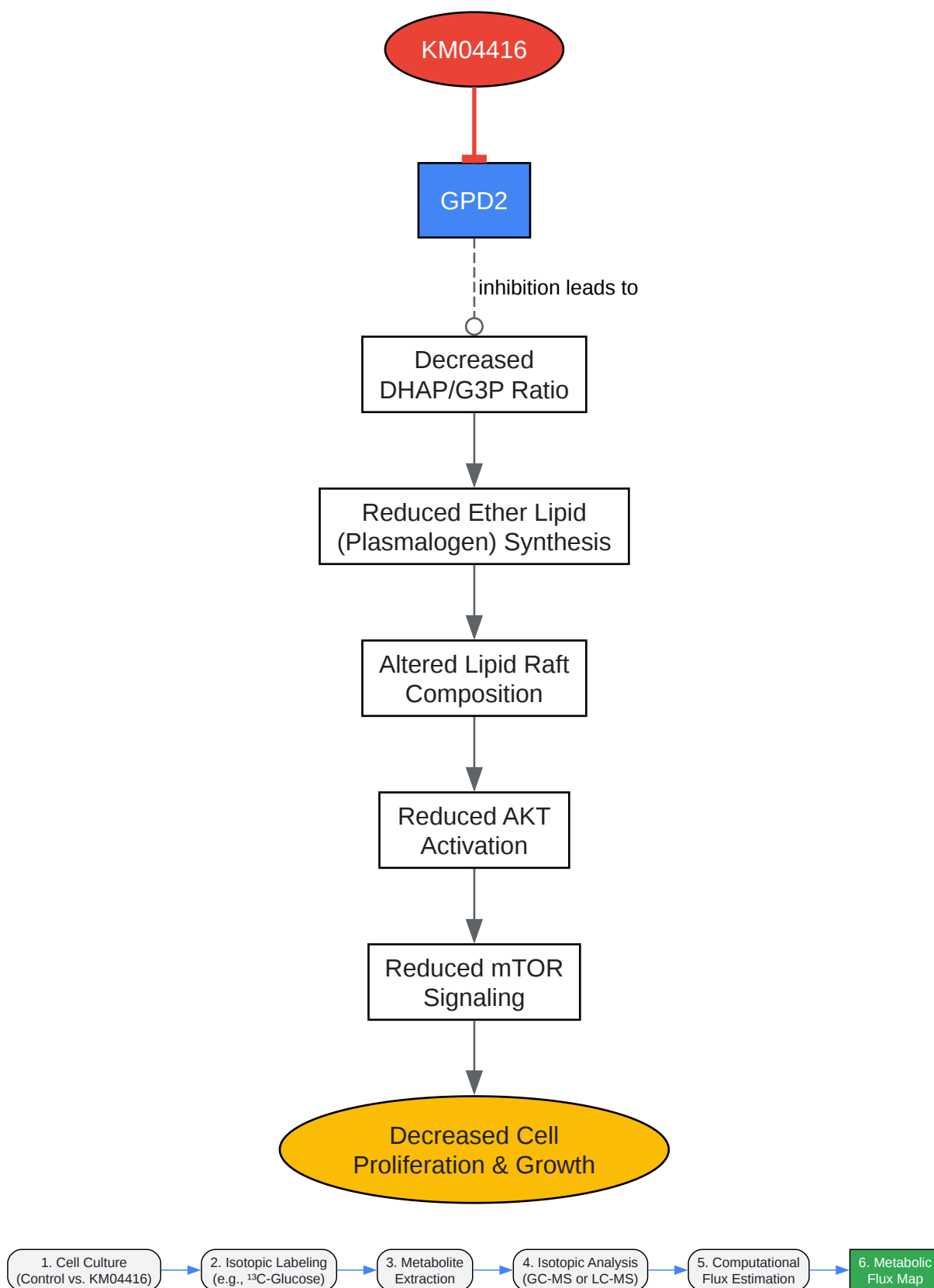
Mechanism of Action of KM04416

KM04416 specifically inhibits GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane.[2] GPD2 catalyzes the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP), transferring electrons directly to the electron transport chain (ETC) via coenzyme Q.[2] This function is a critical component of the glycerophosphate shuttle, which facilitates the reoxidation of NADH produced during glycolysis.[5] Inhibition of GPD2 by **KM04416** blocks this electron transfer, leading to an accumulation of G3P and a decrease in the cellular DHAP/G3P ratio, thereby disrupting the interface between glucose and lipid metabolism.[2]

Caption: Mechanism of GPD2 inhibition by **KM04416**.

Downstream Signaling Effects of GPD2 Inhibition

The primary metabolic shift induced by **KM04416**—the reduction of the DHAP/G3P ratio—has significant downstream consequences, particularly in lipid metabolism. DHAP is a crucial precursor for the synthesis of ether lipids, including plasmalogens.^{[1][2]} By limiting DHAP availability, GPD2 inhibition can downregulate the ether lipid synthetic pathway. Ether lipids are integral components of cellular membranes and lipid rafts, which are critical for the proper localization and activation of signaling proteins.^[1] Notably, a reduction in ether lipids has been shown to impair the activation of the pro-survival PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.^{[1][2]}



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